molecular formula C23H18N2O4 B2745220 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one CAS No. 1904336-69-1

3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2745220
CAS RN: 1904336-69-1
M. Wt: 386.407
InChI Key: IUEIFZSKOKRKSJ-UHFFFAOYSA-N
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Description

3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one, also known as QPC, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. QPC is a heterocyclic compound that contains a quinoline ring, a pyrrolidine ring, and a chromenone ring, making it a unique and versatile molecule.

Scientific Research Applications

Synthesis and Derivative Formation

One significant area of application involves the synthesis of coumarin and chromenone derivatives, which are integral to the development of new pharmaceuticals and materials. For instance, the synthesis of 3-(4-alkyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2H-chromen-2-one derivatives showcases the use of dual system catalysts to facilitate the formation of complex structures with potential biological activity (Alizadeh et al., 2014). Additionally, the facile and environmentally friendly synthesis of functionalized 2-amino-4H-chromene derivatives through a one-pot synthesis highlights the compound's utility in generating pharmaceutically relevant molecules with high efficiency and minimal environmental impact (Abbaspour-Gilandeh et al., 2016).

Biological Evaluation and Medicinal Chemistry

Coumarin-fused heterocycles, including those derived from 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one, are recognized for their broad spectrum of biological activities. A review by Patra and Kar (2021) emphasized the anti-bacterial, anti-fungal, and anti-cancer properties of these compounds, in addition to their fluorescence activity, underscoring their significance in both medicinal and industrial applications (Patra & Kar, 2021).

Novel Synthetic Approaches and Catalysis

Research also focuses on innovative synthetic methodologies that expand the chemical repertoire accessible from this compound and its analogs. For example, the development of a gold-catalyzed hydrogen bond-directed strategy to synthesize indeno-chromen-4-one and indeno-quinolin-4-one derivatives represents a leap forward in the field of catalysis, offering new avenues for constructing complex molecular architectures (Jiang et al., 2016).

Material Science and Optoelectronic Applications

Furthermore, the exploration of chromeno[2,3-b]pyridine derivatives for optoelectronic applications signifies the compound's versatility beyond pharmaceuticals. The synthesis and photoelectrical characterizations of derivatives for optoelectronic devices highlight the potential of these compounds in developing new materials with specific electronic and optical properties (Farag et al., 2016).

properties

IUPAC Name

3-(3-quinolin-8-yloxypyrrolidine-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c26-22(18-13-16-5-1-2-8-19(16)29-23(18)27)25-12-10-17(14-25)28-20-9-3-6-15-7-4-11-24-21(15)20/h1-9,11,13,17H,10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEIFZSKOKRKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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